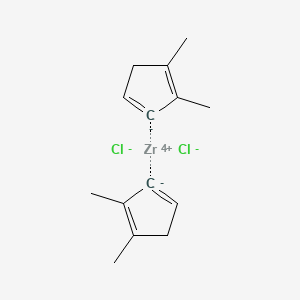
bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C14H18Cl2Zr. It is a zirconium complex where the zirconium atom is bonded to two 1,2-dimethylcyclopentadienyl ligands and two chloride ions. This compound is known for its applications in catalysis and organic synthesis due to its stability and reactivity .
Métodos De Preparación
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-dimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:
ZrCl4+2(C5H6(CH3)2)→(C5H5(CH3)2)2ZrCl2+2HCl
In industrial settings, the synthesis involves careful control of temperature and pressure to optimize yield and purity. The compound is usually purified by recrystallization from organic solvents such as diethyl ether or dichloromethane .
Análisis De Reacciones Químicas
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center changes its oxidation state.
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-density polyethylene and other polymers.
Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride involves the coordination of the zirconium center with various substrates. The 1,2-dimethylcyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has unsubstituted cyclopentadienyl ligands and is also used as a catalyst in polymerization reactions.
Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride: Similar to the 1,2-dimethyl derivative but with different methyl group positions, affecting its reactivity and stability.
Bis(indenyl)zirconium dichloride: Contains indenyl ligands and is used in similar catalytic applications but offers different electronic and steric properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H18Cl2Zr |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
OSIHYASBAJHECK-UHFFFAOYSA-L |
SMILES canónico |
CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


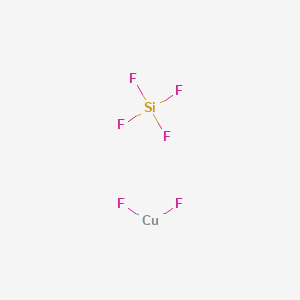
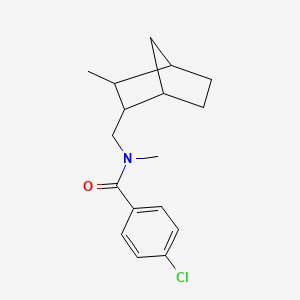
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
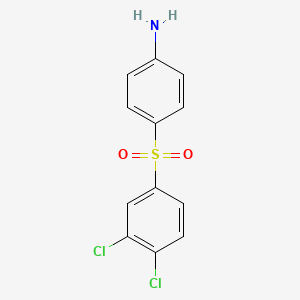

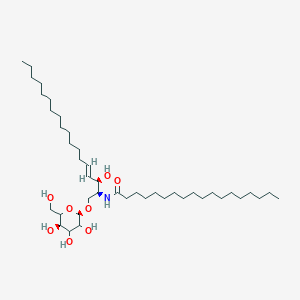
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)





![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
